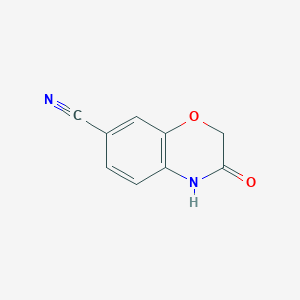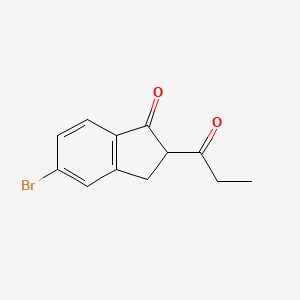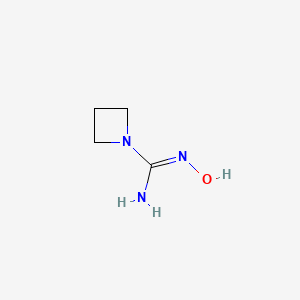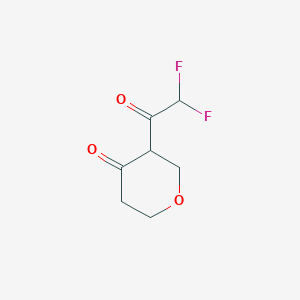![molecular formula C7H3BrF3N3O B13305732 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13305732.png)
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrimidine core substituted with bromine and trifluoromethyl groups. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
The synthesis of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL typically involves a series of chemical reactions starting from readily available precursors. One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-5-one as the starting material. The reaction is carried out in the presence of a palladium catalyst (XPhosPdG2/XPhos) and a variety of aryl and heteroaryl boronic acids. The reaction conditions are optimized to avoid debromination and achieve high yields of the desired product .
Chemical Reactions Analysis
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been investigated for its potential as an anti-inflammatory agent and for its activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Studies: Preliminary biological evaluations have shown that derivatives of this compound display micromolar IC50 values against monoamine oxidase B, indicating potential therapeutic applications.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For example, its activity against monoamine oxidase B suggests that it may inhibit the enzyme’s activity, thereby modulating neurotransmitter levels in the brain. The exact molecular pathways and targets involved in its anti-inflammatory effects are still under investigation .
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL can be compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-A]pyrimidine: This compound shares a similar core structure but has different substituents, leading to distinct chemical and biological properties.
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Another derivative with different functional groups, which may result in varied reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique reactivity and potential biological activities.
Properties
Molecular Formula |
C7H3BrF3N3O |
|---|---|
Molecular Weight |
282.02 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H3BrF3N3O/c8-3-2-12-14-5(15)1-4(7(9,10)11)13-6(3)14/h1-2,12H |
InChI Key |
VRBCUNULPAPPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


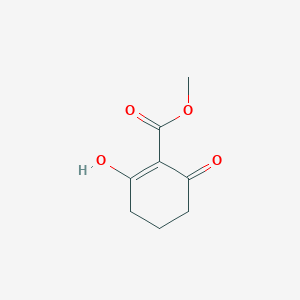

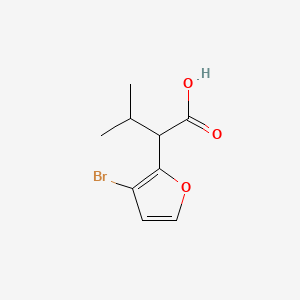
![2-Methyl-1-[(4-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13305685.png)

